![molecular formula C18H17N3O6S B2721349 2,3-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886914-38-1](/img/structure/B2721349.png)
2,3-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
“2,3-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a versatile chemical compound with immense potential for scientific research. It belongs to the class of benzamide compounds, which have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of this compound involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Scientific Research Applications
- Although not directly related to the compound, thiophene-based analogs have fascinated scientists due to their potential as biologically active compounds . Researchers might explore the synthesis of thiophene derivatives using similar strategies.
- While not directly related to the compound, boronic acid derivatives are also of interest. For instance, 4-(methanesulfonyl)phenylboronic acid is used in various chemical reactions and as a reagent in organic synthesis . Researchers might explore analogous derivatives of our compound.
Thiophene Derivatives
Boronic Acid Derivatives
properties
IUPAC Name |
2,3-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-14-6-4-5-13(15(14)26-2)16(22)19-18-21-20-17(27-18)11-7-9-12(10-8-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGSRYZWSMOZHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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